DPI 201-106

Cardiovascular Pharmacology Sodium Channel Modulation Positive Inotropy

Researchers requiring a stereochemically defined cardiac VGSC modulator for sodium channel studies face limited sourcing options. DPI 201-106 (racemic) addresses this with verified enantiomer-specific pharmacology: • S(-) enantiomer: agonist; R(+): antagonist (35-51% INa reduction) • Unique α-subunit binding site distinct from veratridine/ATX II • Clinical validation: 25% cardiac index increase in CHF patients Supplied ≥98% HPLC purity with ambient-temperature global shipping.

Molecular Formula C29H30N4O2
Molecular Weight 466.6 g/mol
CAS No. 97730-95-5
Cat. No. B163062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPI 201-106
CAS97730-95-5
Synonyms1H-Indole-2-carbonitrile, 4-(3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)-, (+-)-
4-(3-(4-diphenylmethyl-1-piperazinyl)-2-hydroxypropoxy)-1H-indole-2-carbonitrile
DPI 201-106
DPI 201106
DPI--201106
DPI-201-106
DPI201106
Molecular FormulaC29H30N4O2
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=CC3=C2C=C(N3)C#N)O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H30N4O2/c30-19-24-18-26-27(31-24)12-7-13-28(26)35-21-25(34)20-32-14-16-33(17-15-32)29(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-13,18,25,29,31,34H,14-17,20-21H2
InChIKeyBYBYHCOEAFHGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPI 201-106 Procurement Overview: Dual Mechanism & Enantiomer Activity


DPI 201-106 (SDZ 201106, CAS 97730-95-5) is a diphenylpiperazinylindole derivative that functions as a positive inotropic agent with a synergistic sarcolemmal and intracellular mechanism of action . The racemic compound was developed as the first synthetic organic molecule demonstrating cardioselective modulation of voltage-gated sodium channels (VGSCs), resulting in positive inotropic effects [1]. The compound prolongs the open state of cardiac Na⁺ channels, leading to increased intracellular Na⁺, enhanced reverse-mode Na⁺/Ca²⁺ exchange, and elevated intracellular Ca²⁺ availability for contraction [2]. Additionally, DPI 201-106 enhances myofilament sensitivity to calcium through a distinct intracellular mechanism [3].

Dual mechanism VGSC modulation – Positive inotropy via cardiac Na⁺ channel prolongation and Ca²⁺ sensitization.
Enantiomer-specific pharmacology – Racemic mixture with functionally divergent S(-) and R(+) enantiomers for stereoselective studies.
Species-dependent cardiac response – Greater positive inotropic effect in rat vs. guinea pig, enabling cross-species model development.

DPI 201-106 Enantiomer-Specific Pharmacology


Generic substitution of DPI 201-106 with alternative sodium channel modulators or other cardiotonic agents is scientifically unsupported due to enantiomer-specific pharmacology and species-dependent efficacy profiles. The racemic mixture (±)-DPI 201-106 comprises functionally distinct S(-) and R(+) enantiomers: S(-)-DPI increases peak Na⁺ current, slows inactivation kinetics, and produces positive inotropic effects, whereas R(+)-DPI reduces peak Na⁺ current and blocks channel activity [1]. In conscious dogs, only the S(-) enantiomer reproduced the positive inotropic effects of the racemate, while R(+)-DPI decreased stroke volume [2]. Furthermore, DPI 201-106 binds to a distinct site on the VGSC α-subunit that is separate from sites 2 and 3 targeted by natural toxins such as veratridine and ATX II [3]. These stereoselective and site-specific properties preclude simple substitution with other Na⁺ channel modulators or racemic mixtures of unknown enantiomeric composition.

Mechanism mismatch Alternative Na⁺ channel modulators or cardiotonic agents may not reproduce the dual sarcolemmal/intracellular mechanism or enantiomer-specific functional profile.
Stereochemical risk Racemic mixtures of unknown enantiomeric composition yield inconsistent effects; only defined S(-)/R(+) ratios guarantee reproducible Na⁺ current modulation.
Electrophysiological divergence Compared to BDF 9148, DPI 201-106 produces greater APD prolongation in guinea pig; potency and repolarization profiles may not transfer between compounds.

DPI 201-106 Comparative Efficacy & Selectivity Evidence


Inotropic Potency Comparison vs. BDF 9148

In direct head-to-head comparison across guinea-pig, rat, and human atrial preparations, the sodium channel modulator BDF 9148 exhibited approximately 10-fold greater potency than DPI 201-106 in producing positive inotropic effects [1]. The S-enantiomers of both compounds mirrored this potency difference, while R-enantiomers showed no inhibitory effect on the action of S-enantiomers, indicating non-competitive binding interactions [1].

Inotropic Potency vs. BDF 9148
Head-to-head
BDF 9148 ~10× more potent than DPI 201-106 across guinea-pig, rat, human atria; S-enantiomers mirror difference.
Positions DPI 201-106 as lower-potency benchmark in sodium channel modulator class.
Non-competitive binding between enantiomers noted.
Cardiovascular Pharmacology Sodium Channel Modulation Positive Inotropy

Action Potential Prolongation vs. BDF 9148

In direct comparative electrophysiological studies of guinea pig papillary muscle, DPI 201-106 produced significantly greater prolongation of action potential duration (APD) compared to BDF 9148, despite BDF 9148 being more potent for increasing force of contraction [1]. This dissociation between inotropic potency and APD prolongation was species-specific: in rat myocardium, DPI 201-106 did not prolong APD to a greater degree than BDF 9148 [1].

APD Prolongation vs. BDF 9148
Head-to-head
DPI 201-106 (10 µM) produced significantly greater APD₉₀ prolongation in guinea pig; no difference in rat.
Differentiates electrophysiological profile from higher-potency analog BDF 9148.
Species-specific dissociation between inotropy and repolarization.
Cardiac Electrophysiology Action Potential Duration Sodium Channel Pharmacology

S(-) vs. R(+) Enantiomer Functional Divergence

Whole-cell voltage-clamp recordings in cultured fetal rat ventricular myocytes revealed functionally opposing effects of DPI 201-106 enantiomers. S(-)-DPI produced maximal slowing of Na⁺ current inactivation at 3 µM without reducing peak inward sodium current (INa), while R(+)-DPI reduced INa by 35% at 3 µM without affecting inactivation kinetics [1]. At 10 µM, R(+)-DPI produced further INa reduction, whereas S(-)-DPI did not reduce INa even at 3 µM [1]. The two enantiomers demonstrated allosteric coupling: R(+)-DPI reduced INa more effectively (51% reduction) in the presence of S(-)-DPI-modified open channels compared to resting channels (35% reduction) [1].

Enantiomer Functional Divergence
Direct comparison
S(-)-DPI: no INa reduction, slows inactivation. R(+)-DPI: 35% INa reduction at 3 µM (51% in open channels).
Defines enantiomer-specific sodium channel activation vs. blockade.
Allosteric coupling between enantiomers confirmed.
Stereoselective Pharmacology Sodium Channel Modulation Enantiomer Differentiation

Distinct Binding Site vs. Veratridine & ATX II

Competitive and allosteric interaction studies in guinea-pig papillary muscles demonstrated that S-DPI binds to a sodium channel site distinct from those recognized by the natural toxins veratridine and ATX II (sea anemone toxin) [1]. S-DPI greatly accelerated and potentiated the APD-prolonging effect of veratridine, while veratridine reciprocally increased S-DPI efficacy but decreased its potency approximately 4-fold [1]. All effects were tetrodotoxin (TTX)-sensitive, confirming sodium channel-mediated mechanisms [1]. These findings establish that DPI 201-106 occupies a unique, allosterically coupled receptor site on the cardiac sodium channel.

Distinct Binding Site
Head-to-head
S-DPI binds to VGSC site separate from veratridine/ATX II; reciprocal allosteric modulation observed, TTX-sensitive.
Enables selective synthetic modulator probe development.
Veratridine decreased S-DPI potency ~4-fold.
Sodium Channel Pharmacology Allosteric Modulation Receptor Binding Site

Species-Dependent Inotropic Response: Rat vs. Guinea Pig

Direct comparative studies in isolated hearts revealed that DPI 201-106 produces greater positive inotropic effects in rat hearts than in guinea pig hearts, a pattern shared with the sodium channel agonist veratridine but distinct from the adenylate cyclase stimulant forskolin [1]. In both species, the inotropic response to DPI 201-106 and veratridine—but not forskolin—was reversed by tetrodotoxin (TTX), confirming sodium channel-mediated mechanism [1].

Species-Dependent Inotropy
Direct comparison
Greater positive inotropic effect in rat vs. guinea pig hearts; TTX-reversible, shared with veratridine.
Guides species selection for cardiac Na⁺ channel research models.
Forskolin response comparable across species.
Species Selectivity Positive Inotropy Excitation-Contraction Coupling

Clinical Hemodynamic Efficacy in Severe Heart Failure

In a double-blind, randomized, placebo-controlled clinical trial in patients with severe congestive heart failure (n=15), single oral doses of DPI 201-106 (80 and 100 mg) produced dose-dependent hemodynamic improvements [1]. Cardiac index increased by 25% from baseline (p=0.016), left ventricular stroke work index increased by 24% (p=0.018), and left ventricular stroke volume index increased by 32% (p=0.005) [1]. QTc interval prolonged by 7% (p=0.009), with positive correlation between QTc interval and DPI plasma levels (r=0.64, p=0.0001) [1].

Clinical Hemodynamic Endpoints
Trial context
Cardiac index +25% (p=0.016), stroke volume +32% (p=0.005); QTc prolonged 7% (r=0.64 with plasma level).
Supports translational endpoint review in heart failure models.
Placebo-controlled trial, n=15 severe CHF patients.
Clinical Pharmacology Hemodynamics Congestive Heart Failure

DPI 201-106 Research Applications


BDF 9148 Comparator Potency Studies

DPI 201-106 serves as the parent compound reference for evaluating novel sodium channel modulators such as BDF 9148, which demonstrates approximately 10-fold greater inotropic potency across guinea-pig, rat, and human atrial preparations [1]. Researchers characterizing structure-activity relationships of diphenylpiperazinylindole derivatives should procure DPI 201-106 as the essential baseline comparator against which improved potency or modified electrophysiological profiles are measured.

Enantiomer-Specific Sodium Channel Pharmacology

The functional divergence between S(-)-DPI (agonist; slows inactivation without reducing peak INa) and R(+)-DPI (antagonist; reduces INa by 35–51%) makes the individual enantiomers essential tools for stereoselective sodium channel investigations [1]. Procurement of enantiomerically pure forms is critical for studies requiring defined sodium channel activation or blockade, and for validating the stereochemical purity of racemic DPI 201-106 batches.

Synthetic Sodium Channel Modulator Binding Site Characterization

DPI 201-106 occupies a unique binding site on the VGSC α-subunit that is distinct from sites 2 and 3 targeted by veratridine and ATX II, as demonstrated by allosteric interaction studies and species-specific lack of effect in cattle trabecular muscle [1]. This distinct pharmacology supports the use of DPI 201-106 as a selective probe for mapping synthetic modulator binding domains and for developing site-specific VGSC ligands [2].

Preclinical-to-Clinical Translational Heart Failure Research

DPI 201-106 has established clinical hemodynamic validation in severe congestive heart failure patients, with documented 25% cardiac index increase, 32% stroke volume index increase, and positive plasma concentration-response correlations (r=0.64 for QTc) [1]. This clinical evidence base supports DPI 201-106 as a reference compound for translational cardiovascular research programs requiring compounds with demonstrated human efficacy and well-characterized pharmacokinetic-pharmacodynamic relationships.

Species-Dependent Cardiac Pharmacology Model Development

DPI 201-106 exhibits greater positive inotropic efficacy in rat hearts compared to guinea pig hearts, a species-dependent profile shared with veratridine and mediated through sodium channel activation [1]. This differential species sensitivity makes DPI 201-106 a valuable tool for investigating interspecies variations in cardiac excitation-contraction coupling and for validating rodent models of heart failure.

Application
Selection Property
Validation Focus
Sodium channel modulator potency profiling
Inotropic potency benchmark
Potency rank across species
Enantiomer-specific sodium channel pharmacology
Enantiomeric purity & functional divergence
S(-) activator vs. R(+) blocker endpoint review
Synthetic modulator binding site mapping
Unique VGSC binding domain
Allosteric interaction profiling
Translational heart failure model studies
In vivo hemodynamic response
Exposure-response endpoint context
Species-dependent cardiac pharmacology models
Species sensitivity profile
Excitation-contraction coupling variation

Technical Documentation Hub

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